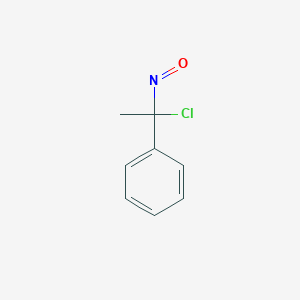
(1-Chloro-1-nitrosoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-1-nitrosoethyl)benzene is an organic compound with the molecular formula C₈H₈ClNO It is characterized by the presence of a benzene ring substituted with a chloro and a nitroso group on the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Chloro-1-nitrosoethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form (1-chloroethyl)benzene. This intermediate is then treated with nitrosyl chloride to introduce the nitroso group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-1-nitrosoethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles like hydroxide ions; reactions often conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: (1-Chloro-1-nitroethyl)benzene
Reduction: (1-Chloro-1-aminoethyl)benzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-1-nitrosoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of (1-Chloro-1-nitrosoethyl)benzene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chloro group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Chloro-1-nitrosoethyl)benzene: Unique due to the presence of both chloro and nitroso groups on the same carbon atom.
(1-Chloro-1-nitroethyl)benzene: Similar structure but with a nitro group instead of a nitroso group.
(1-Chloro-1-aminoethyl)benzene: Contains an amino group instead of a nitroso group.
(1-Chloro-1-hydroxyethyl)benzene: Features a hydroxy group in place of the nitroso group.
Uniqueness
The presence of the nitroso group allows for redox activity, while the chloro group provides a site for nucleophilic substitution, making it a versatile compound in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
53441-57-9 |
|---|---|
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
(1-chloro-1-nitrosoethyl)benzene |
InChI |
InChI=1S/C8H8ClNO/c1-8(9,10-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
ZRBFHLMUJFWDCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(N=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


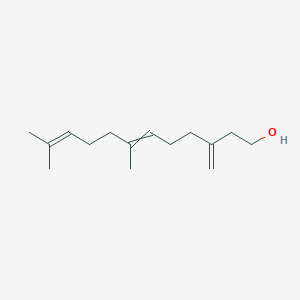
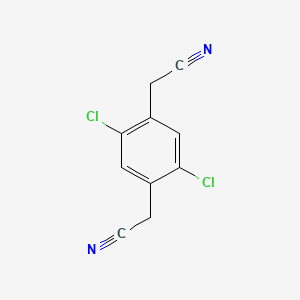
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
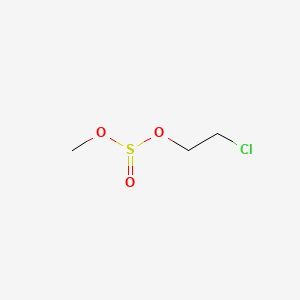
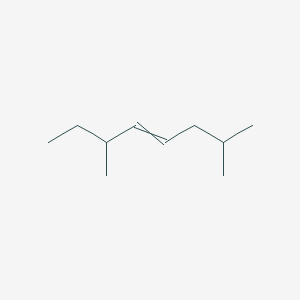
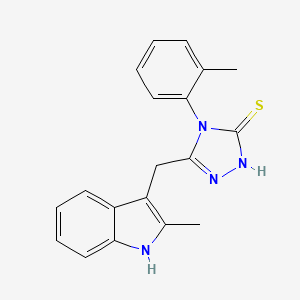
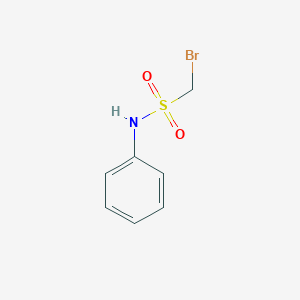
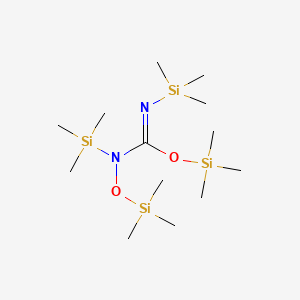
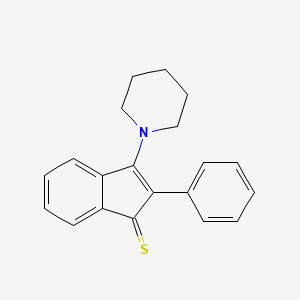

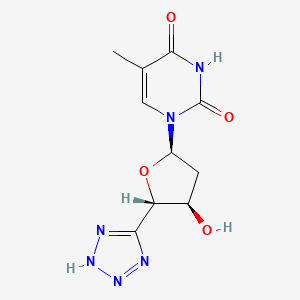
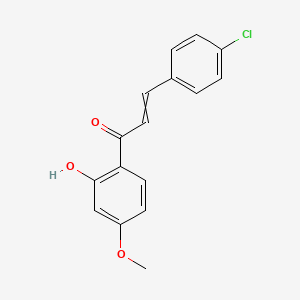
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
